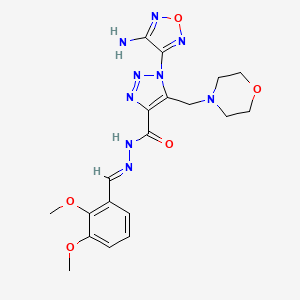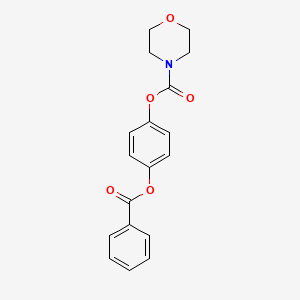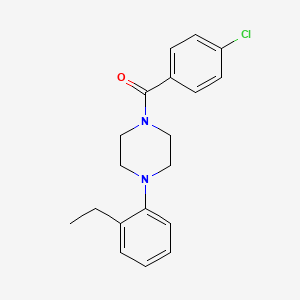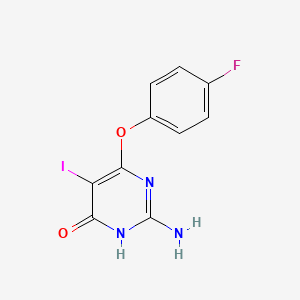![molecular formula C16H14ClN3O B5738708 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)
2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
Descripción general
Descripción
2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, also known as CPQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPQ belongs to the family of pyrazoloquinazolines, which have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell proliferation and tumor growth. In addition, 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to inhibit the replication of various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
Biochemical and Physiological Effects
2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), and to reduce the infiltration of immune cells into inflamed tissues. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has also been found to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of tumor cells. In addition, 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been shown to inhibit the replication of various viruses, including HSV, HIV, and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has several advantages for lab experiments, including its relatively simple synthesis method, its high potency, and its ability to inhibit multiple enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. However, 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol also has some limitations, including its low solubility in water, its potential toxicity, and its limited bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, including further investigation of its mechanism of action, its potential therapeutic applications, and its pharmacokinetics and pharmacodynamics. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has shown promise as a potential therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases, and further studies are needed to determine its efficacy and safety in humans. In addition, the development of more potent and selective analogs of 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol may lead to the discovery of new drugs with improved therapeutic properties.
Métodos De Síntesis
2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting intermediate with hydrazine hydrate and 2-methyl-3-oxobutanenitrile. The final product is obtained by cyclization with acetic anhydride and acetic acid. Other methods include the reaction of 3-chloroaniline with hydrazine hydrate and 2-cyanoacetamide in the presence of acetic acid and the reaction of 2-amino-3-chloropyridine with ethyl 2-oxo-4-phenylbutyrate in the presence of sodium ethoxide.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been studied for its potential as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases. 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-11-5-3-4-10(8-11)14-9-15-18-13-7-2-1-6-12(13)16(21)20(15)19-14/h3-5,8-9,19H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXLAIMWQQGEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163492 | |
| Record name | 2-(3-Chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
626208-55-7 | |
| Record name | 2-(3-Chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)

![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)


![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5738718.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)